4-(2,3-Dimethylphenoxy)butane-1-sulfonyl chloride

Description

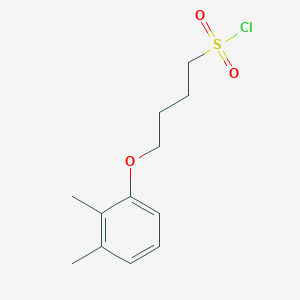

4-(2,3-Dimethylphenoxy)butane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a 2,3-dimethylphenoxy group linked via a butane chain to the reactive sulfonyl chloride moiety. Its molecular formula is C₁₂H₁₅ClO₃S, with a molecular weight of 274.76 g/mol. The compound’s structure combines a substituted aromatic ether with a sulfonyl chloride group, making it highly reactive, particularly in nucleophilic substitution reactions. Sulfonyl chlorides are widely used as intermediates in synthesizing sulfonamides, sulfonate esters, and other sulfur-containing compounds for pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

4-(2,3-dimethylphenoxy)butane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClO3S/c1-10-6-5-7-12(11(10)2)16-8-3-4-9-17(13,14)15/h5-7H,3-4,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYLZMAWTYRQAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCCCCS(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dimethylphenoxy)butane-1-sulfonyl chloride typically involves the reaction of 4-(2,3-Dimethylphenoxy)butane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride. The general reaction scheme is as follows:

4-(2,3-Dimethylphenoxy)butane-1-sulfonic acid+SOCl2→4-(2,3-Dimethylphenoxy)butane-1-sulfonyl chloride+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethylphenoxy)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or other derivatives.

Reduction: The compound can be reduced to the corresponding sulfonic acid or sulfonate salt under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the sulfonyl chloride to the corresponding sulfonic acid.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonic Acids: Formed by reduction.

Scientific Research Applications

4-(2,3-Dimethylphenoxy)butane-1-sulfonyl chloride is utilized in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Bioconjugation: Used in the modification of biomolecules such as proteins and peptides to introduce sulfonyl groups.

Material Science: Employed in the preparation of functionalized polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethylphenoxy)butane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of sulfonamide or sulfonate derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl group, which enhances the electrophilicity of the carbon atom bonded to the chlorine.

Comparison with Similar Compounds

6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione

Structure and Functional Groups :

- Contains a 2,3-dimethylphenoxy group attached to a piperidine ring, which is further connected to a pyrimidine-2,4-dione core.

Key Differences :

- Reactivity : The absence of a sulfonyl chloride group reduces its utility in synthesis, but the pyrimidinedione and piperidine moieties enhance biological activity.

- Structural Complexity : The piperidine-pyrimidine system increases molecular rigidity, favoring target-specific interactions.

Pyrimidifen (5-chloro-N-(2-(4-(2-ethoxyethyl)-2,3-dimethylphenoxy)ethyl)-6-ethyl-4-pyrimidinamine)

Structure and Functional Groups :

Key Differences :

- Functional Groups : The pyrimidinamine group replaces the sulfonyl chloride, directing the compound toward pesticidal activity via enzyme inhibition.

- Substituents : The ethoxyethyl chain enhances lipophilicity, improving membrane penetration in target organisms.

General Comparison Table

Research Findings and Mechanistic Insights

- Reactivity of Sulfonyl Chlorides : The target compound’s sulfonyl chloride group enables efficient synthesis of sulfonamides, critical in drug development (e.g., protease inhibitors). In contrast, pyrimidifen’s pyrimidinamine group facilitates binding to insect acetylcholinesterase .

- Role of the Phenoxy Group: The 2,3-dimethylphenoxy moiety is conserved across all compounds, suggesting its importance in hydrophobic interactions. However, its connectivity (e.g., butane vs. piperidine) dictates molecular flexibility and target selectivity.

- Biological vs. Synthetic Utility : Derivatives like the anti-mycobacterial compound and pyrimidifen are end-use products, whereas the sulfonyl chloride serves as a precursor, underscoring its versatility in organic chemistry .

Biological Activity

4-(2,3-Dimethylphenoxy)butane-1-sulfonyl chloride is a sulfonyl chloride compound with potential biological activity. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C_{12}H_{15}ClO_2S

- CAS Number : 1343816-97-6

This structure features a sulfonyl chloride group attached to a butyl chain and a dimethylphenoxy moiety, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mode of action includes:

- Enzyme Inhibition : The sulfonyl chloride group can react with nucleophiles in enzymes, potentially inhibiting their activity. This is particularly relevant in the context of antimicrobial and anticancer activities.

- Cell Membrane Interaction : The hydrophobic nature of the dimethylphenoxy group may facilitate interactions with cellular membranes, influencing permeability and cellular uptake.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing sulfonyl groups have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | Target Organism | Activity |

|---|---|---|

| This compound | Staphylococcus aureus | Antibacterial |

| This compound | Escherichia coli | Antibacterial |

Anti-inflammatory Effects

Sulfonyl chlorides have also been explored for their anti-inflammatory properties. In vitro studies suggest that such compounds can modulate inflammatory pathways, potentially reducing cytokine production .

Study on Antibacterial Properties

In a recent study, various sulfonamide derivatives were synthesized from sulfonyl chlorides. Among these, this compound demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized disc diffusion methods to assess efficacy, revealing inhibition zones comparable to established antibiotics .

Research on Enzyme Inhibition

Another investigation focused on the enzyme inhibition capabilities of related sulfonyl compounds. It was found that these compounds could effectively inhibit carbonic anhydrase isoforms implicated in tumor progression. This suggests potential applications in cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.